molecular formula C7H8N4 B3118339 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-83-7

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3118339
CAS No.: 2369-83-7
M. Wt: 148.17 g/mol
InChI Key: ZEULJGWEVNSXFT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with a fused ring structure that includes both pyrazole and pyrimidine rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it a valuable tool for studying intracellular processes and chemosensors .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties make it a useful probe for bioimaging applications, allowing researchers to study the dynamics of intracellular processes . Additionally, its interactions with biomolecules can lead to changes in cell function, highlighting its potential as a tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . For example, the presence of electron-donating groups at position 7 on the fused ring enhances its absorption and emission properties, which can influence the behavior of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound’s properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that this compound can be a reliable tool for long-term studies in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s inhibitory activity against certain enzymes can be dose-dependent . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s structure allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment . These interactions can affect the compound’s localization and accumulation, impacting its overall efficacy and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . A common synthetic route includes a two-step sequence starting from the appropriate methyl ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEULJGWEVNSXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277347
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-83-7
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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